4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound featuring an imidazole ring, an azetidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia.
Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions involving appropriate precursors.
Coupling Reactions: The imidazole and azetidine rings are coupled using reagents such as N,N-dimethylbenzene-1-sulfonamide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar solvents like methanol, ethanol.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of secondary amines from the sulfonamide group.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide is unique due to its combination of an imidazole ring, an azetidine ring, and a sulfonamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20N4O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N4O3S/c1-18(2)24(22,23)15-5-3-14(4-6-15)16(21)20-10-13(11-20)9-19-8-7-17-12-19/h3-8,12-13H,9-11H2,1-2H3 |
InChI Key |
FPQDDTYPCHZWID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=C3 |
Origin of Product |
United States |
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